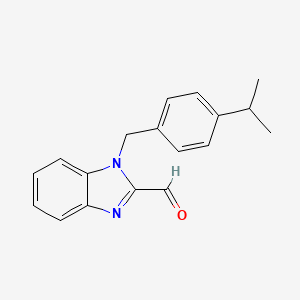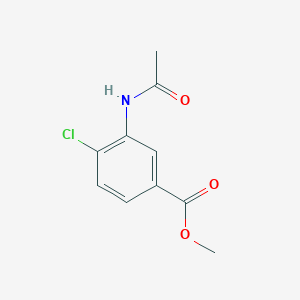
1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde
説明
1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and regulating the expression of various genes involved in cell cycle regulation. Additionally, it has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species and damage to cellular macromolecules. Additionally, it has been found to inhibit the expression of various pro-inflammatory cytokines, leading to a reduction in inflammation. Furthermore, this compound has been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One of the significant advantages of using 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antibacterial and antifungal activity against different strains of bacteria and fungi. Furthermore, this compound has been found to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and challenging to perform.
将来の方向性
There are several future directions for the research of 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde. One of the significant directions is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its potential applications fully. Furthermore, the synthesis method of this compound needs to be optimized to make it more accessible and cost-effective. Finally, the potential applications of this compound in other fields, such as material science, need to be further explored.
Conclusion:
In conclusion, 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. It has been found to exhibit potent antitumor, antibacterial, and antifungal activity, making it a potentially safe and effective therapeutic agent. However, further research is needed to fully understand the potential applications of this compound and to develop novel derivatives with improved pharmacological properties.
合成法
The synthesis of 1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde can be achieved using different methods. One of the most common methods involves the reaction of 4-isopropylbenzylamine with 2-carboxaldehyde benzimidazole in the presence of a catalyst. The reaction proceeds through a condensation reaction, leading to the formation of the desired compound. Another method involves the reaction of 4-isopropylbenzyl chloride with 2-aminobenzimidazole in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, leading to the formation of the desired compound.
科学的研究の応用
1-(4-isopropylbenzyl)-1H-benzimidazole-2-carbaldehyde has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has been found to exhibit antibacterial and antifungal activity against different strains of bacteria and fungi. Furthermore, this compound has been found to have potential applications in the field of material science, where it can be used as a building block for the synthesis of novel materials.
特性
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGWMWNZSLZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157986 | |
| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537010-31-4 | |
| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537010-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-benzimidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)

![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)

![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
